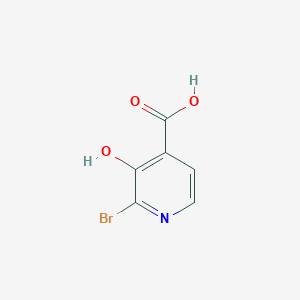

2-Bromo-3-hydroxyisonicotinic acid

Description

Global Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Chemical Sciences

The utility of pyridine carboxylic acids stems from their unique combination of chemical properties. The pyridine ring is aromatic and electron-deficient, which facilitates interactions like π-π stacking and hydrogen bonding with biological targets. nih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, a feature often exploited in the design of enzyme inhibitors. nih.gov Furthermore, the pyridine ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's chemical and biological properties. nih.gov This structural flexibility makes pyridine carboxylic acid derivatives highly adaptable scaffolds for a wide range of applications. nih.gov

Strategic Importance of Substituted Isonicotinic Acid Architectures in Medicinal Chemistry

Among the isomers of pyridine carboxylic acid, isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are of particular strategic importance in medicinal chemistry. nih.govchempanda.com The isonicotinic acid framework is a core component of numerous therapeutic agents used to treat a variety of conditions, including tuberculosis, cancer, and depression. nih.govchempanda.com The discovery of isonicotinic acid hydrazide (isoniazid) as a potent anti-tuberculosis drug highlighted the therapeutic potential of this scaffold and spurred extensive research into its derivatives. chempanda.comresearchgate.net

The strategic value of the isonicotinic acid architecture lies in its capacity as a pharmacophore that can be systematically modified to optimize biological activity. researchgate.net The nitrogen atom in the pyridine ring and the carboxylic acid group provide key interaction points with biological macromolecules like enzymes and receptors. nih.govontosight.ai By introducing various substituents onto the pyridine ring, medicinal chemists can modulate a compound's size, shape, lipophilicity, and electronic distribution. ontosight.ai This allows for the precise tuning of its interaction with a specific biological target, leading to the development of more potent and selective drugs. nih.gov Hydrazide derivatives of isonicotinic acid, for instance, have been widely explored for their antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netontosight.ai

Rationale for Academic Investigation of 2-Bromo-3-hydroxyisonicotinic Acid and its Analogues

The academic investigation into this compound is driven by its potential as a versatile building block for the synthesis of novel, biologically active compounds. The rationale for its study is based on the unique combination of its three core components: the isonicotinic acid scaffold, a bromine substituent, and a hydroxyl group.

Isonicotinic Acid Core: As established, this structure is a proven pharmacophore present in numerous approved drugs. nih.govchempanda.com

Bromo Substituent: The bromine atom at the 2-position is a key functional group for synthetic elaboration. Halogenated pyridines are valuable intermediates in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. For example, the related compound 2-bromoisonicotinic acid is used in Suzuki coupling reactions to form new carbon-carbon bonds by reacting it with boronic acids in the presence of a palladium catalyst. ambeed.com This allows the bromine to be replaced with a wide variety of other chemical groups, enabling the creation of a diverse library of new isonicotinic acid derivatives for further study.

Hydroxy Substituent: The hydroxyl group at the 3-position significantly influences the molecule's electronic properties and introduces a crucial hydrogen-bonding donor and acceptor. This functionality can facilitate strong binding to target proteins and enzymes, a critical factor in drug design. nih.gov

Therefore, this compound is a compound of high interest for academic and industrial research. It serves as a sophisticated starting material, combining a biologically relevant core with two distinct functional handles that can be used to systematically explore chemical space and develop new potential therapeutic agents.

Physicochemical Data

The following table summarizes key physicochemical properties for the subject compound.

| Property | Value | Source |

| Compound Name | This compound | bldpharm.com |

| CAS Number | 1196152-10-9 | bldpharm.com |

| Molecular Formula | C₆H₄BrNO₃ | bldpharm.com |

| Molecular Weight | 218.01 g/mol | bldpharm.com |

| SMILES Code | O=C(O)C1=CC=NC(Br)=C1O | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4BrNO3 |

|---|---|

Molecular Weight |

218.00 g/mol |

IUPAC Name |

2-bromo-3-hydroxypyridine-4-carboxylic acid |

InChI |

InChI=1S/C6H4BrNO3/c7-5-4(9)3(6(10)11)1-2-8-5/h1-2,9H,(H,10,11) |

InChI Key |

FGMLGAJKFOKDQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)O)Br |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 2 Bromo 3 Hydroxyisonicotinic Acid

Chemical Reactivity of the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid group at the C-4 position of the pyridine (B92270) ring is a primary site for modification, readily undergoing standard transformations such as esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation that can be achieved under various conditions. The Fischer esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. libretexts.orgyoutube.com This reversible reaction can be driven to completion by using the alcohol as the solvent or by removing water as it is formed. libretexts.org For water-immiscible alcohols, a Dean-Stark apparatus can be employed to facilitate water removal. google.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the corresponding ester. researchgate.net

Amidation: The formation of amides from 2-bromo-3-hydroxyisonicotinic acid is another crucial derivatization. Direct amidation can be achieved by heating the carboxylic acid with an amine, often with a catalyst to facilitate the dehydration process. Boric acid has been shown to be an effective and environmentally friendly catalyst for such direct amidations. orgsyn.org More commonly, coupling agents are employed to activate the carboxylic acid. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base can efficiently couple carboxylic acids with amines or their hydrochloride salts to form amides in high yields. acs.org Another effective method involves the use of T3P (n-propanephosphonic acid anhydride) with pyridine, which is particularly useful for substrates prone to racemization. acs.org

Table 1: Representative Reactions of the Carboxylic Acid Group

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | R-OH, H₂SO₄ (cat.), heat | Ester |

| 1. SOCl₂, 2. R-OH | Ester | |

| Amidation | R-NH₂, Boric Acid (cat.), heat | Amide |

| R-NH₂, HBTU, Hünig's base | Amide | |

| R-NH₂, T3P, Pyridine | Amide |

Manipulation of the Hydroxyl Group (e.g., Etherification, Acylation)

The phenolic hydroxyl group at the C-3 position offers another avenue for structural modification, primarily through etherification and acylation reactions.

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis, which typically involves deprotonation with a base to form an alkoxide, followed by reaction with an alkyl halide. For aromatic systems like 3-hydroxypyridines, copper-catalyzed O-arylation provides a method for forming aryl ethers. orgsyn.org Alkylation of related hydroxyquinoline carboxylates has been demonstrated using an alkyl halide (e.g., CH₃I) in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as DMF. mdpi.com

Acylation: Acylation of the hydroxyl group to form an ester is also a feasible transformation. This can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. However, in pyridine derivatives, competitive N-acylation can occur. The acylation of pyridines themselves is generally challenging due to the electron-deficient nature of the ring, but specialized methods exist. neliti.com For a substrate like this compound, selective O-acylation would require careful selection of reaction conditions to favor reaction at the hydroxyl group over the pyridine nitrogen.

Table 2: Potential Reactions of the Hydroxyl Group

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Etherification | R-X, Base (e.g., NaH, K₂CO₃) | Ether |

| Ar-X, Cu catalyst, Base | Aryl Ether | |

| Acylation | Acyl chloride, Base | Ester |

| Acid anhydride, Base | Ester |

Synthetic Utility of the Bromine Substituent in Coupling Reactions (e.g., C-C, C-N bond formation)

The bromine atom at the C-2 position is a key functional handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-nitrogen bonds.

C-C Bond Formation: The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org 2-Bromopyridines are effective substrates in Suzuki reactions, allowing for the introduction of a wide range of aryl and vinyl groups at the C-2 position. nih.govnih.gov The Heck reaction is another important palladium-catalyzed process that forms a C-C bond by coupling an aryl or vinyl halide with an alkene. researchgate.netelsevierpure.com This reaction provides a direct route to substituted alkenes and has been successfully applied to bromo-substituted nitrogen heterocycles. mdpi.comCurrent time information in Bangalore, IN.

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a base and a phosphine (B1218219) ligand. libretexts.org This reaction is highly versatile and has been effectively applied to 2-bromopyridines, enabling the synthesis of a variety of 2-aminopyridine (B139424) derivatives, which are important pharmacophores. nih.govworktribe.comthermofisher.com The reaction tolerates a wide range of amines, including primary and secondary amines, as well as various functional groups on both coupling partners. mdpi.com

Table 3: Synthetic Utility of the Bromine Substituent

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C |

| Heck Reaction | Alkene | Pd catalyst, Base | C-C |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Phosphine ligand, Base | C-N |

Diversification through Condensation and Cyclization Reactions

The functional groups of this compound can be elaborated and then utilized in condensation and cyclization reactions to construct fused heterocyclic ring systems, significantly increasing the molecular diversity accessible from this starting material.

Formation of N-Acyl Hydrazone Derivatives

N-acyl hydrazones are important intermediates in organic synthesis and are known for their diverse biological activities. The synthesis of N-acyl hydrazone derivatives of this compound would typically proceed in a two-step sequence. First, the carboxylic acid is converted into its corresponding acid hydrazide. This is usually accomplished by first forming an ester (e.g., a methyl or ethyl ester) and then reacting it with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O).

Once the 2-bromo-3-hydroxyisonicotinohydrazide is obtained, it can be condensed with a variety of aldehydes or ketones, typically under acidic catalysis, to yield the desired N-acyl hydrazone derivatives. worktribe.com This reaction provides a straightforward method to append a wide range of substituted aryl or alkylidene moieties to the core structure.

Synthesis of Fused Heterocyclic Ring Systems (e.g., Pyrazoles, Oxadiazoles, Triazines)

The derivatives of this compound, particularly the acid hydrazide, are valuable precursors for the synthesis of various fused five- and six-membered heterocyclic rings.

Pyrazoles: Fused pyrazole (B372694) systems, such as pyrazolo[3,4-b]pyridines, are of significant interest in medicinal chemistry. researchgate.netmdpi.com A common synthetic route involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.netnih.gov To access such a system from this compound, one could envision transforming the isonicotinic acid framework into a suitable 1,3-bielectrophilic partner to react with a hydrazine or a substituted hydrazine, leading to the formation of a fused pyrazole ring. For instance, reaction of a 5-amino-1H-pyrazole with an appropriately substituted β-ketoester derived from the parent molecule could lead to the pyrazolo[3,4-b]pyridine core. worktribe.com

Oxadiazoles: 1,3,4-Oxadiazoles can be readily synthesized from acid hydrazides. The 2-bromo-3-hydroxyisonicotinohydrazide can undergo cyclodehydration with various reagents to form the oxadiazole ring. For example, reaction with an orthoester can yield a 2,5-disubstituted 1,3,4-oxadiazole. Another common method is the oxidative cyclization of N-acyl hydrazones, which can be achieved using reagents like bromine in acetic acid. researchgate.net Additionally, reaction of the hydrazide with carbon disulfide in a basic medium, followed by cyclization, can lead to the formation of a 1,3,4-oxadiazole-2-thiol (B52307) derivative.

Triazines: Fused triazine systems can also be accessed from pyridine precursors. For example, the synthesis of 1,2,4-triazolo[4,3-a]pyridines can be achieved from 2-hydrazinopyridine (B147025) derivatives. rsc.org By converting the bromine atom of this compound to a hydrazine group, subsequent cyclization with a one-carbon synthon (e.g., formic acid or carbon disulfide) could potentially yield a triazolo[4,3-c]pyridine system. The synthesis of 1,2,4-triazines can also be achieved through the condensation of 1,2-dicarbonyl compounds with amidrazones, suggesting that derivatives of the parent acid could be tailored to participate in such cyclizations.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would provide crucial information for the structural confirmation of 2-Bromo-3-hydroxyisonicotinic acid.

In the ¹H NMR spectrum, one would expect to see distinct signals corresponding to each of the chemically non-equivalent protons in the molecule. For this compound, there are two aromatic protons on the pyridine (B92270) ring, a proton associated with the hydroxyl group, and a proton from the carboxylic acid group. The aromatic protons would likely appear as doublets due to coupling with each other. The hydroxyl and carboxylic acid protons would typically appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would reveal six distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments. The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments could further distinguish between carbons with attached protons (CH) and quaternary carbons (C). chemicalbook.com The chemical shifts would be influenced by the electronic effects of the substituents—the bromine atom, the hydroxyl group, and the carboxylic acid group.

Predicted ¹H NMR Data for this compound (Note: This is a hypothetical data table based on established principles of NMR spectroscopy. Actual experimental values may vary.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | br s | 1H | COOH |

| ~9.0 - 10.0 | br s | 1H | OH |

| ~8.1 | d | 1H | H-6 |

| ~7.5 | d | 1H | H-5 |

Predicted ¹³C NMR Data for this compound (Note: This is a hypothetical data table based on established principles of NMR spectroscopy. Actual experimental values may vary.)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic acid) |

| ~155 | C-3 (C-OH) |

| ~148 | C-6 |

| ~140 | C-4 |

| ~125 | C-5 |

| ~118 | C-2 (C-Br) |

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H, C=O, C=C, and C-N bonds. A broad band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, which often overlaps with the O-H stretching of the hydroxyl group. libretexts.orgnist.gov A strong absorption band around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. libretexts.org Absorptions in the 1600-1450 cm⁻¹ region would be due to the C=C and C=N stretching vibrations of the pyridine ring. libretexts.org The region below 1400 cm⁻¹, known as the fingerprint region, would contain a complex pattern of absorptions unique to the molecule.

Predicted IR Absorption Data for this compound (Note: This is a hypothetical data table based on established principles of IR spectroscopy. Actual experimental values may vary.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid and Hydroxyl) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1550 | Medium | C=C and C=N stretch (Pyridine ring) |

| ~1300 | Medium | C-O stretch |

| ~1200 | Medium | O-H bend |

| Below 1000 | Medium-Weak | C-Br stretch, ring bending modes |

Predicted Mass Spectrometry Fragmentation Data for this compound (Note: This is a hypothetical data table based on established principles of mass spectrometry. Actual experimental values may vary.)

| m/z | Ion |

| 217/219 | [M]⁺ (Molecular ion) |

| 200/202 | [M - OH]⁺ |

| 172/174 | [M - COOH]⁺ |

| 154 | [M - Br]⁺ |

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the supramolecular architecture, detailing the intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing.

For this compound, X-ray crystallography would confirm the substitution pattern on the pyridine ring and provide insight into the planarity of the molecule. A key feature of interest would be the potential for intramolecular hydrogen bonding between the hydroxyl group at the 3-position and the adjacent carboxylic acid group at the 4-position. The crystal structure would also show intermolecular hydrogen bonds, likely involving the carboxylic acid and hydroxyl groups, as well as the pyridine nitrogen, leading to the formation of extended networks. The presence of the bromine atom could also lead to halogen bonding interactions.

Tautomeric Equilibrium Studies of Hydroxypyridine Carboxylic Acids

Hydroxypyridines, particularly those with adjacent carboxylic acid groups, are known to exist in a tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms. acs.orgchemtube3d.com In the case of this compound, this equilibrium would involve the transfer of a proton between the hydroxyl group and the pyridine nitrogen, or between the hydroxyl and carboxylic acid groups. acs.orgunipd.it

The position of this equilibrium is sensitive to various factors, including the electronic nature of other substituents on the ring, the solvent, and the solid-state packing. acs.orgrsc.orgresearchgate.net The electron-withdrawing nature of the bromine atom at the 2-position and the carboxylic acid at the 4-position would influence the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen, thereby affecting the relative stability of the tautomers.

Recent studies on 3-hydroxy-4-pyridine-carboxylic acid derivatives have shown that substituents can fine-tune the keto-enol tautomerism. acs.orgunipd.it It has been observed that there is a correlation between the position of the intramolecularly bonded hydrogen atom and the aromaticity of the pyridine ring. acs.org In the solid state, it is possible that one tautomer is preferentially stabilized through specific intermolecular interactions, which could be elucidated by X-ray crystallography. In solution, spectroscopic methods like NMR and UV-Vis could be used to study the equilibrium and its dependence on the solvent environment. For this compound, it is plausible that both tautomeric forms exist, with the equilibrium position being a delicate balance of electronic and environmental factors.

Computational Chemistry and Theoretical Studies on 2 Bromo 3 Hydroxyisonicotinic Acid Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular and electronic properties of various organic molecules, including derivatives of nicotinic acid and other heterocyclic compounds. epstem.netnih.gov These calculations provide valuable information on optimized geometries, electronic parameters, and spectroscopic properties.

For analogues of 2-bromo-3-hydroxyisonicotinic acid, DFT calculations can elucidate key aspects of their chemical behavior. By employing basis sets such as 6-311++g(2d,2p) or B3LYP/6-31+G(d,p), researchers can determine optimized molecular structures and predict vibrational frequencies, which can be compared with experimental data from techniques like FT-IR spectroscopy. nih.govmdpi.comresearchgate.net

A critical aspect of DFT studies is the calculation of global reactivity descriptors, which help in understanding the chemical reactivity and stability of the molecules. epstem.net These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Global Reactivity Descriptors:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A higher value indicates greater stability. nih.gov |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a higher value indicates greater reactivity. nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Measures the propensity of a species to accept electrons. epstem.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Studies on similar structures, such as nicotinic acid benzylidenehydrazide derivatives, have shown that substituents can significantly influence these electronic parameters through inductive and mesomeric effects. epstem.net For instance, the introduction of electron-withdrawing or electron-donating groups can alter the HOMO-LUMO energy gap, thereby affecting the molecule's reactivity and potential biological activity. nih.gov For example, in a study of acetamide (B32628) derivatives, substitutions with bromophenyl and nitrophenyl groups were suggested to be the most potent for anti-HIV activity based on DFT calculations. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. youtube.com This technique allows researchers to study the time-dependent behavior of a molecular system, providing insights into conformational changes, ligand-receptor interactions, and the influence of the environment (e.g., solvent) on molecular behavior. nih.govnih.gov

For analogues of this compound, MD simulations can be employed to explore their conformational landscape. The flexibility of the molecule, particularly the rotation around single bonds, can be investigated to identify stable conformers and the energy barriers between them. This is crucial for understanding how these molecules might bind to a biological target. nih.gov

The process of an MD simulation typically involves:

Initialization: Defining the initial positions and velocities of all atoms in the system. For novel molecules, initial coordinates can be generated using structure prediction tools. nih.gov

Force Field Application: A force field is used to calculate the forces acting on each atom based on its interactions with other atoms.

Integration of Equations of Motion: The trajectories of the atoms are calculated by integrating Newton's laws of motion over a series of small time steps.

Analysis: The resulting trajectories are analyzed to extract information about the system's properties over time.

MD simulations can also be used to study the behavior of these molecules in different environments, such as in aqueous solution or within a model biological membrane. nih.gov The simulations can reveal how the molecule's conformation and dynamics are influenced by interactions with water molecules or lipid bilayers. For example, simulations can show how a molecule's amphipathicity changes upon interacting with a membrane. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is correlated with changes in their molecular features, which can be quantified by molecular descriptors.

For analogues of this compound, QSAR modeling can be a valuable tool for predicting their potential biological activities before they are synthesized and tested in the lab. researchgate.net This predictive capability can help prioritize which analogues are most likely to be active, thereby saving time and resources in the drug discovery process.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A set of molecules with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical techniques, including internal and external validation.

For example, a 2D-QSAR study on 1H-3-indolyl derivatives successfully identified promising antioxidant candidates, with one compound showing higher activity than the standard, ascorbic acid. nih.gov Similarly, QSAR models have been used to predict the toxicity of various chemical compounds, such as quinoline (B57606) derivatives. researchgate.net

Investigation of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis

For analogues of this compound, Hirshfeld surface analysis, often performed using software like CrystalExplorer, can provide detailed insights into the non-covalent interactions that stabilize their crystal structures. nih.govmdpi.com These interactions include hydrogen bonds, halogen bonds, and van der Waals forces.

The key outputs of a Hirshfeld surface analysis include:

dnorm surface: This surface highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. Blue regions indicate longer contacts. nih.gov

2D Fingerprint Plots: These plots provide a quantitative summary of the different intermolecular contacts, showing the percentage contribution of each type of interaction to the total Hirshfeld surface area. nih.govacs.org

By analyzing the Hirshfeld surface and the corresponding fingerprint plots, researchers can understand how molecules of this compound and its analogues arrange themselves in the solid state. This information is crucial for understanding the physical properties of the crystalline material, such as its stability and solubility. The analysis can also reveal the presence of voids in the crystal packing, with a smaller percentage of voids indicating stronger packing. acs.org

Pre Clinical Biological Activity Investigations and Mechanistic Insights

Assessment of Antimicrobial Properties

There is no available data from studies assessing the antimicrobial properties of 2-Bromo-3-hydroxyisonicotinic acid.

Antitubercular Activity against Mycobacterium tuberculosis and Other Pathogens

No studies were found that evaluated the efficacy of this compound against Mycobacterium tuberculosis or any other related pathogens.

Antibacterial and Antifungal Spectrum of Activity

The spectrum of antibacterial and antifungal activity for this compound has not been reported in the searched literature.

Enzymatic Inhibition Studies (e.g., Glucosamine-6 Phosphate Synthase)

There is no information on whether this compound acts as an inhibitor of Glucosamine-6 Phosphate Synthase or any other enzymes.

Evaluation of Antiviral Potential

The potential antiviral activity of this compound has not been assessed in any available research.

In vitro Anticancer Activity Studies on Human Cell Lines (e.g., A549, HCT-116, MCF-7, HepG2)

No in vitro studies on the anticancer effects of this compound on the specified human cancer cell lines (A549, HCT-116, MCF-7, HepG2) or any other cell lines have been published.

Anti-inflammatory and Analgesic Efficacy Exploration

There are no reports available detailing the exploration of anti-inflammatory or analgesic efficacy for this compound.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein. While direct molecular docking studies on this compound are not extensively documented in publicly available research, studies on its derivatives, such as arylated butyl 2-bromoisonicotinates, provide valuable insights into the potential biological targets and binding interactions.

Research into the derivatives of 2-bromoisonicotinic acid has explored their potential as anti-bacterial agents by targeting essential bacterial proteins. semanticscholar.org These studies utilize molecular docking to elucidate the binding modes and energies of the synthesized compounds, offering a predictive measure of their inhibitory activity.

One such study focused on the synthesis of a series of arylated butyl 2-bromoisonicotinates and their subsequent evaluation against clinical isolates of extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.orgresearchgate.net Molecular docking was performed to understand the interaction of these compounds with the E. coli CsgC protein in its reduced form (PDB ID: 2Y2T). semanticscholar.org The results indicated that several of the synthesized molecules displayed favorable binding energies, suggesting a potential inhibitory mechanism. semanticscholar.orgresearchgate.net

The docking analysis revealed that the parent compound, butyl 2-bromoisonicotinate, and its arylated derivatives could effectively bind to the target protein. semanticscholar.org The binding affinity is quantified by the E-score (energy score), where a more negative value indicates a stronger binding interaction. The interactions primarily involved hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket of the CsgC protein.

Below are data tables summarizing the molecular docking findings for selected derivatives of 2-bromoisonicotinic acid.

Table 1: Molecular Docking Scores of Butyl 2-bromoisonicotinate and its Derivatives against E. coli CsgC (PDB ID: 2Y2T)

| Compound | Structure | E-score (kcal/mol) |

| Butyl 2-bromoisonicotinate | (Structure not available in source) | -5.61 |

| Compound 5a | (Structure not available in source) | -7.23 |

| Compound 5d | (Structure not available in source) | -7.10 |

Data sourced from a study on arylated butyl 2-bromoisonicotinate derivatives. semanticscholar.org

Table 2: Key Interacting Residues for Selected Compounds with E. coli CsgC

| Compound | Interacting Residues |

| Butyl 2-bromoisonicotinate | (Specific interacting residues not detailed in the provided search results) |

| Compound 5a | (Specific interacting residues not detailed in the provided search results) |

| Compound 5d | (Specific interacting residues not detailed in the provided search results) |

These predictive studies are foundational for the rational design of more potent inhibitors. By understanding the structure-activity relationships and the specific molecular interactions that govern binding affinity, researchers can further modify the chemical structure of 2-bromoisonicotinic acid derivatives to enhance their therapeutic potential.

Advanced Applications and Future Research Directions in Medicinal Chemistry

Role as Versatile Synthons and Pharmaceutical Intermediates

2-Bromo-3-hydroxyisonicotinic acid is a substituted pyridine (B92270) derivative, a class of compounds that holds a significant position in medicinal chemistry and serves as a fundamental framework in the synthesis of natural products and pharmaceuticals. The strategic placement of bromo, hydroxyl, and carboxylic acid functional groups on the isonicotinic acid core makes it a valuable and versatile synthon—a building block used in the synthesis of more complex molecules.

The reactivity of its functional groups allows for a variety of chemical transformations:

The Carboxylic Acid Group: Can be converted into esters, amides, or other functionalities, allowing for the attachment of diverse molecular fragments.

The Bromo Group: Serves as a key site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to introduce aryl or heteroaryl groups.

The Hydroxyl Group: Can act as a nucleophile or be converted into an ether, providing another point for structural modification.

This multi-functionality allows medicinal chemists to use this compound as a starting material for constructing complex pharmaceutical intermediates, which are then elaborated into final drug candidates.

Design and Synthesis of Novel Derivatized Pyridine Compounds with Enhanced Bioactivity

The pyridine ring is a privileged substructure found in numerous approved therapeutic drugs. nih.gov The development of novel pyridine derivatives often focuses on synthesizing compounds with specific biological activities, such as anticancer, anti-inflammatory, antimicrobial, or enzyme inhibitory properties. nih.gov

Starting from a scaffold like this compound, chemists can design and synthesize libraries of novel compounds. For instance, derivatives such as furo[2,3-b]pyridines and pyridine-2(H)-ones have shown promise as anticancer agents. cncb.ac.cncolab.ws The synthesis strategy often involves sequential cyclizations and functional group modifications to explore the chemical space around the core structure. cncb.ac.cncolab.ws Molecular docking studies can be employed to predict how these newly synthesized derivatives might bind to biological targets, such as protein kinases (e.g., AKT1) or hormone receptors (e.g., estrogen receptor alpha), which are often implicated in cancer pathways. cncb.ac.cncolab.ws

Table 1: Potential Bioactive Scaffolds Derived from Pyridine Intermediates

| Scaffold Class | Potential Biological Activity | Common Synthetic Approach |

|---|---|---|

| Furo[2,3-b]pyridines | Anticancer | Cyclization reactions |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase Inhibition, Anticancer | Condensation and cyclization |

Strategies for Lead Optimization and Drug Candidate Development

Once a "hit" compound with desired biological activity is identified from a screening process, it undergoes lead optimization to improve its drug-like properties. biobide.com This is a critical phase in drug discovery that aims to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. patsnap.com

For derivatives of this compound, lead optimization would involve an iterative cycle of designing, synthesizing, and testing new analogs. patsnap.com Key strategies include:

Structure-Activity Relationship (SAR) Analysis: This involves systematically modifying the structure of the lead compound to understand which parts of the molecule are crucial for its biological activity. patsnap.com For example, different substituents could be introduced at the bromine position to see how they affect target binding and potency.

Computational Modeling: Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking help predict the activity of new designs before they are synthesized, saving time and resources. patsnap.com

Pharmacokinetic Profiling: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compounds are evaluated to ensure the drug candidate can reach its target in the body and persist for a sufficient duration without causing undue harm. danaher.com

This process refines a promising lead compound into a preclinical drug candidate that is prepared for further evaluation. biobide.comdanaher.com

Exploration of New Therapeutic Areas and Target Identification

The structural features of this compound derivatives make them suitable for targeting a wide range of biological molecules. The pyridine core is a known pharmacophore that can interact with various enzymes and receptors. Research into novel derivatives could lead to the identification of new therapeutic targets and the expansion into new disease areas.

For example, pyridine derivatives have been investigated for a multitude of effects, including:

Anticancer: Targeting kinases like PIM-1 or signaling pathways involved in cell proliferation. nih.gov

Anti-inflammatory: Modulating pathways involved in the inflammatory response.

Antimicrobial: Acting against bacteria and fungi.

Future research could involve screening libraries of compounds derived from this compound against a panel of disease targets to uncover novel activities. Identifying the specific molecular targets is crucial for understanding the mechanism of action and for the rational design of more potent and selective next-generation drugs.

Synergistic Effects in Combination Therapies

Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in cancer treatment. The goal is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug. mdpi.com

A novel agent derived from this compound could be evaluated for its potential in combination therapies. For instance, a compound that targets a specific cancer cell signaling pathway could be combined with a traditional DNA-damaging agent. The rationale is that the new agent could sensitize the cancer cells to the effects of the conventional chemotherapeutic, potentially allowing for lower doses and reducing side effects. mdpi.com Research in this area would involve in vitro and in vivo studies to assess whether the combination leads to synergistic, additive, or antagonistic effects on cancer cell growth and survival. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.